molecular formula C15H21N3O4S B6990090 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide

5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide

Cat. No.: B6990090
M. Wt: 339.4 g/mol
InChI Key: NXRYSOLIMJOACX-HOSRBBHYSA-N
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Description

5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and a methoxybenzene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and piperidine derivatives, such as:

Uniqueness

What sets 5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(E)-3-[(3R)-3-aminopiperidin-1-yl]-3-oxoprop-1-enyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-13-6-4-11(9-14(13)23(17,20)21)5-7-15(19)18-8-2-3-12(16)10-18/h4-7,9,12H,2-3,8,10,16H2,1H3,(H2,17,20,21)/b7-5+/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRYSOLIMJOACX-HOSRBBHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC[C@H](C2)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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